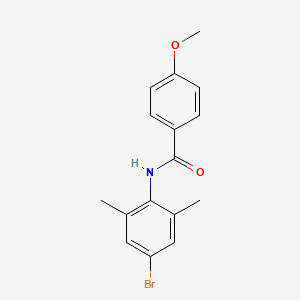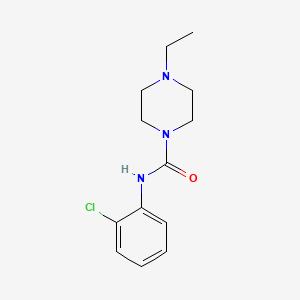![molecular formula C15H14ClN3O3 B5754000 N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "Compound A" and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, Compound A has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide has a number of biochemical and physiological effects. In addition to its potential as a cancer therapeutic agent, Compound A has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide in lab experiments is its potential as a therapeutic agent. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are a number of potential future directions for research involving N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide. One area of interest is in the development of new cancer therapies that utilize Compound A as a primary agent. Additionally, further research is needed to fully understand the potential applications of this compound in other areas of scientific research, such as anti-inflammatory and neurodegenerative disease research.
Méthodes De Synthèse
The synthesis of N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide involves the reaction of 3-chlorophenol with 2-bromopropanoic acid to form 2-(3-chlorophenoxy)propanoic acid. This acid is then reacted with 2-aminopyridine to form N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of cancer research. Studies have shown that Compound A has the potential to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-10(21-12-6-4-5-11(16)9-12)15(20)22-19-14(17)13-7-2-3-8-18-13/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRUMFQJCWGQSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(3-chlorophenoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5753931.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)

![2-chloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5753950.png)


![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)




